molecular formula C25H25N3O B1669869 1-((2-(1H-Indol-3-yl)ethyl)amino)-3-(9H-carbazol-9-yl)-propan-2-ol

1-((2-(1H-Indol-3-yl)ethyl)amino)-3-(9H-carbazol-9-yl)-propan-2-ol

Cat. No. B1669869
M. Wt: 383.5 g/mol
InChI Key: LJWMTSMUQJNHOC-UHFFFAOYSA-N
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Description

DC-05 is a chemical compound known for its role as an inhibitor of DNA methyltransferase 1 (DNMT1)The compound has shown significant selectivity towards DNMT1 over other AdoMet-dependent protein methyltransferases .

Scientific Research Applications

DC-05 has a wide range of scientific research applications:

    Chemistry: Used as a tool to study DNA methylation and epigenetic modifications.

    Biology: Investigated for its effects on gene expression and cellular processes.

    Medicine: Explored for its potential in cancer therapy, particularly in targeting DNMT1 to inhibit tumor growth.

    Industry: Utilized in the development of epigenetic drugs and research tools.

Mechanism of Action

DC-05 exerts its effects by inhibiting DNA methyltransferase 1 (DNMT1). This inhibition prevents the methylation of DNA, leading to changes in gene expression. The molecular targets of DC-05 include DNMT1, and it affects pathways involved in DNA methylation and gene regulation .

Preparation Methods

DC-05 is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the formation of the core structure followed by functional group modifications to achieve the desired compound. Industrial production methods focus on optimizing yield and purity, often involving large-scale reactions and purification techniques .

Chemical Reactions Analysis

DC-05 undergoes various chemical reactions, including:

    Oxidation: DC-05 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: DC-05 can participate in substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Comparison with Similar Compounds

DC-05 is unique in its high selectivity towards DNMT1 compared to other DNA methyltransferase inhibitors. Similar compounds include:

properties

IUPAC Name

1-carbazol-9-yl-3-[2-(1H-indol-3-yl)ethylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O/c29-19(16-26-14-13-18-15-27-23-10-4-1-7-20(18)23)17-28-24-11-5-2-8-21(24)22-9-3-6-12-25(22)28/h1-12,15,19,26-27,29H,13-14,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWMTSMUQJNHOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCC(CN3C4=CC=CC=C4C5=CC=CC=C53)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((2-(1H-Indol-3-yl)ethyl)amino)-3-(9H-carbazol-9-yl)-propan-2-ol
Reactant of Route 2
1-((2-(1H-Indol-3-yl)ethyl)amino)-3-(9H-carbazol-9-yl)-propan-2-ol
Reactant of Route 3
1-((2-(1H-Indol-3-yl)ethyl)amino)-3-(9H-carbazol-9-yl)-propan-2-ol
Reactant of Route 4
1-((2-(1H-Indol-3-yl)ethyl)amino)-3-(9H-carbazol-9-yl)-propan-2-ol
Reactant of Route 5
Reactant of Route 5
1-((2-(1H-Indol-3-yl)ethyl)amino)-3-(9H-carbazol-9-yl)-propan-2-ol
Reactant of Route 6
Reactant of Route 6
1-((2-(1H-Indol-3-yl)ethyl)amino)-3-(9H-carbazol-9-yl)-propan-2-ol

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